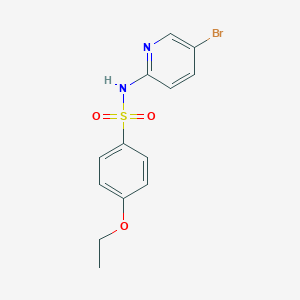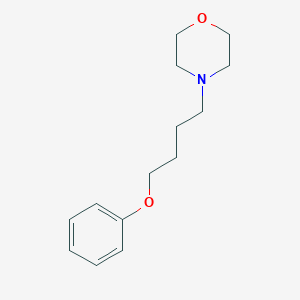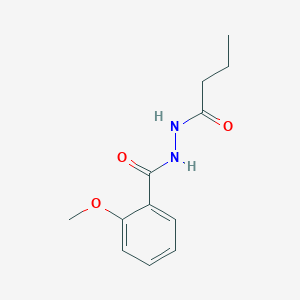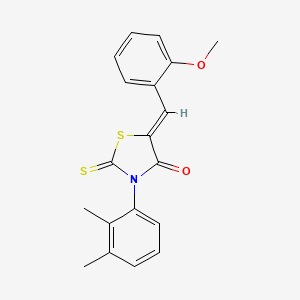![molecular formula C24H23NO3 B4773120 N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide](/img/structure/B4773120.png)
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide
Übersicht
Beschreibung
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide, also known as BAM, is a chemical compound that has been widely studied for its potential applications in scientific research. BAM belongs to the class of compounds known as arylamide derivatives, which have been shown to exhibit a variety of biological activities. In
Wirkmechanismus
The mechanism of action of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has also been shown to induce the production of reactive oxygen species, which can contribute to its anti-cancer activity.
Biochemical and Physiological Effects
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has been shown to have anti-inflammatory and anti-oxidant properties. Studies have also suggested that N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have potent biological activity at low concentrations, making it a cost-effective tool for experiments. However, N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is in the development of new formulations of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide that can improve its solubility and stability. There is also interest in exploring the potential of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is interest in further elucidating the mechanism of action of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide and identifying new targets for its activity.
Conclusion
In conclusion, N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide, or N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide, is a chemical compound that has shown promise as a tool for scientific research. Its anti-cancer activity, anti-inflammatory and anti-oxidant properties, and potential neuroprotective effects make it a valuable candidate for further study. While N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has some limitations, there are several future directions for research that could lead to new applications and insights into its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has been shown to exhibit a range of biological activities that make it a valuable tool for scientific research. One of the most promising applications of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide is in the field of cancer research. Studies have shown that N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has also been shown to inhibit the growth and metastasis of tumors in animal models.
Eigenschaften
IUPAC Name |
(Z)-N-[bis(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-27-21-13-9-19(10-14-21)24(20-11-15-22(28-2)16-12-20)25-23(26)17-8-18-6-4-3-5-7-18/h3-17,24H,1-2H3,(H,25,26)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOBZQUQVIJSD-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-[bis(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4773043.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4773056.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4773058.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4773060.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4773068.png)
![2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4773072.png)
![N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4773080.png)

![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4773097.png)
![methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4773103.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)
